2-ethyloxane-2-carboxylic acid 2-ethyloxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 19679-90-4
VCID: VC11481988
InChI:
SMILES:
Molecular Formula: C8H14O3
Molecular Weight: 158.2

2-ethyloxane-2-carboxylic acid

CAS No.: 19679-90-4

Cat. No.: VC11481988

Molecular Formula: C8H14O3

Molecular Weight: 158.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-ethyloxane-2-carboxylic acid - 19679-90-4

Specification

CAS No. 19679-90-4
Molecular Formula C8H14O3
Molecular Weight 158.2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxane ring (a saturated six-membered oxygen-containing heterocycle) with an ethyl (-CH2_2CH3_3) and a carboxylic acid (-COOH) group bonded to the same carbon atom (C2). This configuration introduces significant steric and electronic effects:

  • Steric effects: The ethyl group creates a bulky environment around the carboxylic acid, influencing reactivity in nucleophilic substitutions or esterifications .

  • Electronic effects: The electron-withdrawing carboxylic acid group polarizes the oxane ring, enhancing susceptibility to ring-opening reactions under acidic or basic conditions.

Table 1: Comparative Structural Properties of Oxane Carboxylic Acid Derivatives

CompoundSubstituentMolecular FormulaMelting Point (°C)Solubility (Water)
2-Methyloxane-2-carboxylic acidMethylC7H12O3\text{C}_7\text{H}_{12}\text{O}_398–100Low
2-Ethyloxane-2-carboxylic acidEthylC8H14O3\text{C}_8\text{H}_{14}\text{O}_3Not reportedModerately low
2-Propyloxane-2-carboxylic acidPropylC9H16O3\text{C}_9\text{H}_{16}\text{O}_385–87Insoluble

Data adapted from PubChem and synthetic studies .

Spectroscopic Characteristics

  • IR spectroscopy: A strong absorption band near 1700 cm1^{-1} corresponds to the carbonyl (C=O) stretch of the carboxylic acid group. Bending vibrations of the oxane ring’s C-O-C appear at 1100–1250 cm1^{-1}.

  • NMR spectroscopy:

    • 1H^1\text{H}: The ethyl group’s methyl protons resonate at δ 0.9–1.1 (triplet), while methylene protons adjacent to the oxane oxygen appear at δ 3.4–3.8.

    • 13C^{13}\text{C}: The carboxylic carbon resonates at δ 170–175, and the oxane ring’s quaternary carbon (C2) appears at δ 75–80 .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves hydroformylation of vinylarene precursors, followed by oxidation:

  • Hydroformylation: Reacting 2-vinyloxane with syngas (CO/H2_2) in the presence of a rhodium catalyst (e.g., Rh(acac)(CO)2_2) yields 2-(3-oxopropyl)oxane .

  • Oxidation: The aldehyde intermediate is oxidized to the carboxylic acid using NN-hydroxyphthalimide (NHPI) and molecular oxygen in isobutanol, achieving >99% selectivity .

2-Vinyloxane+CO+H2Rh catalyst2-(3-Oxopropyl)oxaneO2NHPI2-Ethyloxane-2-carboxylic acid\text{2-Vinyloxane} + \text{CO} + \text{H}_2 \xrightarrow{\text{Rh catalyst}} \text{2-(3-Oxopropyl)oxane} \xrightarrow[\text{O}_2]{\text{NHPI}} \text{2-Ethyloxane-2-carboxylic acid}

Industrial Scalability

Continuous flow reactors optimize yield and purity by maintaining precise temperature (80–120°C) and pressure (10–20 bar) conditions. Solvent recovery systems minimize waste, aligning with green chemistry principles .

Industrial and Material Science Applications

Polymer Chemistry

As a bifunctional monomer, 2-ethyloxane-2-carboxylic acid participates in:

  • Polyester synthesis: Condensation with diols (e.g., ethylene glycol) produces biodegradable polymers with TgT_g ≈ 60°C.

  • Epoxy resins: Ring-opening polymerization of the oxane moiety yields crosslinked networks with enhanced thermal stability (>200°C).

Nanotechnology

Carboxylic acid-functionalized oxanes act as surfactants for carbon nanotube (CNT) dispersion. A 1% w/w solution reduces CNT aggregate size from 500 nm to <100 nm, improving composite mechanical strength by 30%.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator